Berberine
Overview
Description
Synthesis Analysis
Berberine synthesis involves several key steps, including the formation of the isoquinoline core, typically through intramolecular Friedel-Crafts alkoxyalkylation, leading to the unique structure of berberine and its derivatives. Various synthetic strategies have been developed to improve the yields and efficiency of berberine synthesis. For instance, a unified strategy has enabled the efficient synthesis of berberine, coptisine, and jatrorrhizine, highlighting the versatility of synthetic approaches in generating this class of compounds (Mori-Quiroz et al., 2018).
Molecular Structure Analysis
The molecular structure of berberine is characterized by a planar isoquinoline alkaloid framework. Studies have shown that berberine binds to DNA, particularly to G-quadruplex structures, with a notable preference for certain DNA sequences. The crystal structure analyses reveal that berberine can stack onto G-tetrads, suggesting a unique intercalative mode of interaction with nucleic acids, which is crucial for its biological activities (Bazzicalupi et al., 2012).
Scientific Research Applications
Diabetes Management
- Field : Endocrinology
- Application : Berberine has been found to have a positive effect on glucose and lipid metabolism, which can be beneficial for managing diabetes .
- Methods : The utilization of Berberine amplifies the process of cholesterol excretion from the liver into bile, which is then eliminated from the body through fecal excretion .
- Results : Both animal and clinical researches have demonstrated the therapeutic effects of Berberine on diabetes, augmenting insulin responsiveness .
Cardiovascular Diseases
- Field : Cardiology
- Application : Berberine has shown potential in ameliorating cardiac performance, diminishing arterial blood pressure and serum cholesterol concentrations .
- Results : Studies have shown that Berberine holds therapeutic promise across a spectrum of pathological conditions, including cardiovascular diseases .
Cancer Treatment
- Field : Oncology
- Application : Berberine can inhibit tumor growth and promote apoptosis in cancer cells .
- Results : Berberine has shown potential in inhibiting the proliferation of various types of cancer cells and impeding invasion and metastasis .
Digestive Diseases
- Field : Gastroenterology
- Application : Berberine has protective capacities in digestive diseases. It can inhibit toxins and bacteria, including Helicobacter pylori, protect the intestinal epithelial barrier from injury, and ameliorate liver injury .
- Results : Berberine has shown potential in improving the efficacy and safety of chemoradiotherapies .
Metabolic Disorders
- Field : Metabolism
- Application : Berberine regulates glycometabolism and lipid metabolism, improves energy expenditure, reduces body weight, and alleviates nonalcoholic fatty liver disease .
- Results : Recent basic research has proven that Berberine can be used to lower the blood glucose level, improve insulin resistance, improve hyperlipidemia .
Neurological Diseases
- Field : Neurology
- Application : Berberine shows potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic .
- Results : Recent studies have shown that Berberine exerts a protective effect on the central nervous system, which makes it a promising agent in disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety and schizophrenia .
Antidepressant Effects
- Field : Psychiatry
- Application : Berberine could improve depressive-like behavior in mice by increasing the levels of NE, 5-HT, and DA in the hippocampus and frontal cortex .
- Results : Studies have shown that Berberine could improve depressive-like behavior in mice .
Treatment of Alzheimer’s Disease
- Field : Neurology
- Application : Berberine exerts a protective effect on the central nervous system, which makes it a promising agent in disorders such as Alzheimer’s disease .
- Results : Recent studies have shown that Berberine exerts a protective effect on the central nervous system .
Treatment of Vascular Diseases
- Field : Vascular Medicine
- Application : Berberine was considered one of the most promising naturally derived drugs for the treatment of numerous human vascular diseases .
- Results : Berberine has shown potential in the modulation of multiple signaling pathways in the treatment of vascular diseases .
Treatment of Mild Cognitive Impairment
Future Directions
The positive antidepressant effects of berberine are encouraging. There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression . High-quality, large clinical studies are needed to properly evaluate the effectiveness and safety of berberine in various health conditions .
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHILYKTIRIUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043857 | |
Record name | Berberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
Record name | Berberine | |
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Record name | Berberine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Berberine | |
CAS RN |
2086-83-1 | |
Record name | Berberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Berberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |
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Record name | Berberine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04115 | |
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Record name | Berberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Berberine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |
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Record name | BERBERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Berberine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
Record name | Berberine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04115 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Berberine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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